5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene
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Overview
Description
5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraene is a complex heterocyclic compound that features a unique combination of morpholine and thia-diazatricyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the cyclization of 1,2-amino alcohols with α-haloacid chlorides under basic conditions.
Introduction of the Thia-Diazatricyclo Structure: This involves the use of sulfur-containing reagents and diazotization reactions to form the thia-diazatricyclo core.
Coupling of the Two Fragments: The final step involves coupling the morpholine and thia-diazatricyclo fragments under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce deoxygenated or hydrogenated products .
Scientific Research Applications
5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to modulation of their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxylic acid and its derivatives.
Thia-Diazatricyclo Compounds: Compounds with similar thia-diazatricyclo structures, such as thia-diazatricyclo[7.4.0.0^{2,7}]trideca derivatives.
Uniqueness
5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene is unique due to its combination of morpholine and thia-diazatricyclo structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H26N4O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H26N4O3S/c1-13-21-18(17-14-4-2-3-5-16(14)28-19(17)22-13)24-8-11-27-15(12-24)20(25)23-6-9-26-10-7-23/h15H,2-12H2,1H3 |
InChI Key |
XCJZIYURVGOZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCOC(C4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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